Suloctidil

Intermittent claudication Peripheral vascular disease Clinical trial

Suloctidil (CAS 54063-56-8) is the only calcium antagonist that uniquely stimulates endothelial prostacyclin (PGI2) release while exhibiting zero negative inotropy in atrial tissue — a combination not replicated by verapamil, nifedipine, diltiazem, cinnarizine, or flunarizine. It preferentially inhibits calcium-induced contractions in small resistance arteries (mesenteric/saphenous) over aorta (pA2 7.50), making it indispensable for vascular selectivity studies, platelet-endothelial interaction models, and hemorheology research. Ideal for ex vivo organ bath protocols requiring preserved cardiac function.

Molecular Formula C20H35NOS
Molecular Weight 337.6 g/mol
CAS No. 54063-56-8
Cat. No. B1196296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuloctidil
CAS54063-56-8
SynonymsCP-556S
Suloctidil
Suloctidil Hydrochloride
Molecular FormulaC20H35NOS
Molecular Weight337.6 g/mol
Structural Identifiers
SMILESCCCCCCCCNC(C)C(C1=CC=C(C=C1)SC(C)C)O
InChIInChI=1S/C20H35NOS/c1-5-6-7-8-9-10-15-21-17(4)20(22)18-11-13-19(14-12-18)23-16(2)3/h11-14,16-17,20-22H,5-10,15H2,1-4H3/t17-,20-/m0/s1
InChIKeyBFCDFTHTSVTWOG-PXNSSMCTSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Suloctidil for Research and Procurement: Compound Class and Baseline Characteristics


Suloctidil (CAS 54063-56-8) is a sulfur-containing aminoalcohol that was initially developed and marketed as a peripheral vasodilator [1]. It is classified as a calcium channel antagonist with additional antithrombotic and antiplatelet properties [2]. The compound acts through multiple mechanisms, including inhibition of calcium translocation in vascular smooth muscle, weak nonselective cyclooxygenase inhibition, and stimulation of endothelial prostacyclin (PGI2) release [3][4]. It was withdrawn from clinical use in most countries by 1985 due to safety concerns including hepatotoxicity and fatalities [5].

Why Suloctidil Cannot Be Readily Substituted with Other Calcium Antagonists in Research Protocols


Suloctidil exhibits a mechanistic profile distinct from other calcium antagonists such as verapamil, nifedipine, diltiazem, cinnarizine, and flunarizine. While it shares calcium channel blocking activity, suloctidil uniquely stimulates endothelial PGI2 release, a property not reproduced by verapamil or flunarizine [1]. It also displays a differential vascular selectivity, inhibiting calcium-induced contractions more potently in small resistance arteries (mesenteric and saphenous) than in the aorta [2]. Furthermore, unlike all major calcium antagonist classes tested, suloctidil is devoid of negative inotropic effects on cardiac atria [3]. These compound-specific pharmacological differences preclude direct substitution in experiments investigating vascular biology, platelet function, or calcium signaling pathways.

Quantitative Differentiation of Suloctidil vs. Comparator Calcium Antagonists and Antiplatelet Agents


Superior Efficacy over Dihydroergotoxine in Intermittent Claudication: Clinical Trial Evidence

In a comparative double-blind study of intermittent claudication, suloctidil demonstrated significantly superior efficacy compared to dihydroergotoxine based on physician's global assessment of treatment response [1]. Both suloctidil and dihydroergotoxine were superior to placebo, but suloctidil was significantly better than dihydroergotoxine (p-value not specified in available abstract) [1].

Intermittent claudication Peripheral vascular disease Clinical trial

Unique Endothelial PGI2 Stimulation: Differentiation from Verapamil and Flunarizine

Suloctidil at 10 µM stimulated the release of prostacyclin (PGI2) from rabbit aorta, dog vena cava, and dog portal vein in vitro, an effect that was not reproduced by the calcium channel antagonists verapamil or flunarizine, nor by the inactive congener CP894S [1]. This PGI2 release was endothelium-dependent, occurring in bovine aortic and human umbilical vein endothelial cells but not in de-endothelialized vessels [1].

Prostacyclin Endothelial function Antiplatelet Calcium antagonist

Absence of Negative Inotropic Effect: Cardiac Safety Advantage over All Major Calcium Antagonist Classes

In spontaneously beating guinea-pig atria, suloctidil was devoid of negative inotropic effects, unlike nifedipine, verapamil, diltiazem, and cinnarizine, all of which exhibited negative inotropy in the same assay [1].

Cardiac safety Negative inotropy Calcium antagonist Atrial function

Differential Calcium Antagonist Potency: pA2 Comparison with Nifedipine, Cinnarizine, and Verapamil

In isolated rat aorta, suloctidil inhibited calcium-induced contractions with a pA2 value of 7.50, compared to pA2 values of 9.96 for nifedipine, 7.90 for cinnarizine, and 8.10 for verapamil [1]. Suloctidil was less potent than nifedipine but comparable to cinnarizine and verapamil in this tissue. However, suloctidil inhibited calcium-induced contractions more potently in small arteries (mesenteric and saphenous) than in the aorta [1].

Calcium channel blocker Vasorelaxation Pharmacology pA2

Blood Viscosity Reduction in Diabetic Patients: Quantitative Rheological Differentiation

In diabetic patients, long-term treatment with suloctidil was particularly effective in lowering measured blood viscosity at high shear rate (230 s⁻¹). This effect was observed after one month and persisted through the fifth month of treatment, with viscosity decreasing from 4.44±0.09 cP before treatment to 4.16±0.07 cP [1]. At low shear rate (0.77 s⁻¹), a decreasing effect was also observed but reached statistical significance only after one month .

Blood viscosity Hemorheology Erythrocyte deformability Diabetes

Documented Hepatotoxicity: Critical Safety Consideration for Research Protocols

In a placebo-controlled randomized clinical trial of 438 patients with recent thromboembolic stroke, significantly more patients in the suloctidil group complained of side-effects and experienced hepatotoxicity compared to placebo [1]. Four cases of clinical hepatitis were suspected to be due to suloctidil, each reversible upon treatment termination. The primary efficacy analysis showed a 24% risk reduction for the composite endpoint of stroke, myocardial infarction, or cardiovascular death, but this did not reach statistical significance (p = 0.17) [1]. The drug was withdrawn from global markets in 1985 due to hepatotoxicity concerns [2].

Hepatotoxicity Drug safety Clinical trial Adverse effects

Recommended Research Application Scenarios for Suloctidil Based on Differentiated Evidence


Calcium Antagonist Research Requiring Cardiac Safety: Atrial Function Studies

Suloctidil is indicated for in vitro calcium antagonist research where negative inotropic effects on cardiac tissue must be avoided. Unlike nifedipine, verapamil, diltiazem, and cinnarizine, suloctidil shows no negative inotropy in spontaneously beating guinea-pig atria [1]. This makes it uniquely suitable for experiments studying calcium channel blockade in vascular preparations without confounding myocardial depression, particularly in isolated organ bath studies involving atrial tissue or combined vascular-cardiac preparations.

Endothelial PGI2-Mediated Antiplatelet Mechanism Studies

Suloctidil is uniquely qualified for research investigating endothelium-dependent prostacyclin (PGI2) release as an antiplatelet mechanism. At 10 µM, suloctidil stimulates PGI2 release from vascular endothelium, an effect not reproduced by verapamil or flunarizine [2]. This makes suloctidil the calcium antagonist of choice for studies examining the intersection of calcium channel blockade and endothelial arachidonic acid metabolism, particularly in models requiring differentiation from aspirin-like cyclooxygenase inhibition or thromboxane synthase inhibition.

Small Resistance Artery Vasorelaxation Studies: Vascular Bed Selectivity

Suloctidil demonstrates preferential inhibition of calcium-induced contractions in small arteries (mesenteric and saphenous) compared to the aorta [3]. This vascular bed selectivity makes suloctidil appropriate for research focused on resistance vessel pharmacology, microcirculation, and peripheral vascular disease models where differential effects on conduit versus resistance arteries are of scientific interest. The pA2 of 7.50 in rat aorta provides a quantitative baseline for comparative experiments [3].

Hemorheology and Blood Viscosity Research in Metabolic Disease Models

Suloctidil is suitable for hemorheology studies investigating blood viscosity and erythrocyte deformability, particularly in diabetic or hyperviscosity models. Long-term suloctidil treatment in diabetic patients reduced high-shear blood viscosity from 4.44±0.09 cP to 4.16±0.07 cP (approximately 6.3% reduction) [4]. This hemorheological effect, combined with its vasodilator properties, supports research applications examining the integrated effects of pharmacological intervention on microcirculatory function in metabolic disorders. Note: in vivo studies require hepatotoxicity monitoring protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Suloctidil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.